molecular formula C16H17FN4O2S B6708977 N-(4-cyano-2-cyclopentylpyrazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide

N-(4-cyano-2-cyclopentylpyrazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide

Cat. No.: B6708977
M. Wt: 348.4 g/mol
InChI Key: GABPNCZWUWVPKJ-UHFFFAOYSA-N
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Description

N-(4-cyano-2-cyclopentylpyrazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a pyrazole ring, a cyano group, and a sulfonamide moiety, suggests potential biological activity and utility in various scientific research fields.

Properties

IUPAC Name

N-(4-cyano-2-cyclopentylpyrazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c1-11-5-4-8-14(17)15(11)24(22,23)20-16-12(9-18)10-19-21(16)13-6-2-3-7-13/h4-5,8,10,13,20H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABPNCZWUWVPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)S(=O)(=O)NC2=C(C=NN2C3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-2-cyclopentylpyrazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with cyclopentanone and hydrazine, the pyrazole ring can be formed through a condensation reaction.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-fluoro-6-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-2-cyclopentylpyrazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-cyano-2-cyclopentylpyrazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound may interact with specific proteins or enzymes, disrupting their normal function and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-2-cyclopentylpyrazol-3-yl)-2-fluorobenzenesulfonamide
  • N-(4-cyano-2-cyclopentylpyrazol-3-yl)-2-methylbenzenesulfonamide
  • N-(4-cyano-2-cyclopentylpyrazol-3-yl)-2-chlorobenzenesulfonamide

Uniqueness

The presence of the 2-fluoro-6-methylbenzenesulfonamide moiety in N-(4-cyano-2-cyclopentylpyrazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, compared to similar compounds.

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